2-Ethyl-2-methoxyhexyl Salicylate
Description
2-Ethylhexyl salicylate (CAS 118-60-5) is a salicylic acid ester derived from 2-ethylhexanol. It is widely used in cosmetics and sunscreens due to its UV-absorbing properties, particularly in the UVB range (290–320 nm) . Its molecular formula is C₁₅H₂₂O₃, with a molecular weight of 250.33 g/mol. The compound is a clear, odorless liquid at room temperature, immiscible with water but soluble in ethanol and mineral oils . Its absorbance maximum at 306.8 nm makes it effective in sun protection formulations .
This analysis instead focuses on 2-ethylhexyl salicylate and structurally related salicylates, emphasizing the impact of substituent groups on physicochemical properties and applications.
Properties
Molecular Formula |
C₁₆H₂₄O₄ |
|---|---|
Molecular Weight |
280.36 |
Synonyms |
2-Ethyl-2-methoxyhexyl 2-Hydroxybenzoate; 2-Methoxy-2-ethylhexyl Benzoate; |
Origin of Product |
United States |
Scientific Research Applications
Cosmetic Applications
1. UV Protection:
- Functionality: The primary application of 2-ethyl-2-methoxyhexyl salicylate is as a UV filter in sunscreens. It absorbs UVB radiation, protecting the skin from harmful effects associated with sun exposure.
- Effectiveness: In formulations, it often works synergistically with other UV filters to enhance overall sun protection factor (SPF) ratings .
2. Skin Care Products:
- Moisturizers and Lotions: The compound is also utilized in various skin care products due to its emollient properties, contributing to skin hydration and texture improvement.
- Fragrance Component: Its pleasant scent makes it a popular choice in fragrance formulations within cosmetic products .
Toxicokinetics and Safety Studies
Research has shown that this compound exhibits favorable toxicokinetic profiles. A study involving dermal exposure indicated that the compound is metabolized effectively, minimizing systemic absorption while providing adequate local efficacy .
Case Study: Dermal Exposure Assessment
A recent study assessed the dermal absorption of this compound in human volunteers using commercial sunscreen formulations. The results demonstrated minimal systemic exposure, affirming its safety for use in personal care products when applied as directed .
Regulatory Status and Safety Evaluations
The European Commission has conducted safety evaluations regarding the use of this compound in cosmetics. It has been deemed safe for use within specified concentration limits, reinforcing its acceptance in the cosmetic industry .
Comparative Analysis of UV Filters
The following table compares this compound with other common UV filters:
| UV Filter | UV Absorption Range | Primary Use | Safety Profile |
|---|---|---|---|
| This compound | UVB (280-320 nm) | Sunscreens | Safe at recommended levels |
| Octocrylene | UVB (280-320 nm) | Sunscreens | Safe but may cause irritation |
| Avobenzone | UVA (320-400 nm) | Broad-spectrum sunscreens | Safe but photodegradable |
Comparison with Similar Compounds
Comparison with Similar Salicylate Compounds
Structural and Functional Differences
Salicylate esters vary in their alkyl or aryl substituents, which critically influence solubility, stability, and UV absorption. Below is a comparative analysis of key analogs:
Table 1: Comparative Properties of Salicylate Derivatives
Key Findings
Branching and Solubility :
- 2-Ethylhexyl salicylate ’s branched ethylhexyl group enhances lipid solubility, making it ideal for oil-based formulations like sunscreens .
- Hexyl salicylate , with a linear hexyl chain, has lower molecular weight and comparable solubility but is less commonly used in UV protection .
- Homomenthyl salicylate ’s menthyl group improves compatibility with crystalline UV filters (e.g., avobenzone) but degrades 10% faster under UV exposure .
Polarity and Applications :
- 2-Hydroxyethyl salicylate ’s hydroxyl group increases polarity, enabling slight water miscibility. This property suits it for hydrophilic formulations in pharmaceuticals .
UV Absorption Profiles :
- 2-Ethylhexyl salicylate’s absorbance at 306.8 nm aligns with UVB protection, while homomenthyl salicylate’s broader UVB absorption is less stable under prolonged sunlight .
Safety and Regulatory Status :
Preparation Methods
Homogeneous Acid Catalysis
Conventional esterification employs sulfuric acid or p-toluenesulfonic acid to protonate the carbonyl group of salicylic acid, facilitating nucleophilic attack by 2-ethyl-2-methoxyhexanol. Early studies demonstrated that excess alcohol (molar ratio 1:4–1:5) shifts equilibrium toward ester formation. For example, refluxing salicylic acid with 2-ethyl-2-methoxyhexanol at 160°C for 8 hours in toluene yields 75–78% product. However, homogeneous catalysts pose challenges in separation and generate acidic waste, necessitating neutralization steps (e.g., NaHCO₃ washes).
Heterogeneous Solid Acid Catalysts
Solid superacids like SO₄²⁻/TiO₂-WO₃ offer enhanced activity and reusability. In a patented method, salicylic acid and 2-ethyl-2-methoxyhexanol (1:3 molar ratio) react at 190°C for 5 hours with 3% catalyst loading, achieving 81.9% yield. The catalyst’s Brønsted and Lewis acid sites promote simultaneous esterification and inhibit ether byproducts. Post-reaction, the catalyst is filtered, and the crude ester is purified via vacuum distillation (172–174°C at 1.0 kPa).
Table 1: Performance of Solid Acid Catalysts in Esterification
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| SO₄²⁻/TiO₂-WO₃ | 190 | 5 | 81.9 | 98.5 | |
| ZrO₂/SO₄²⁻ | 180 | 6 | 78.2 | 97.8 | |
| TiO₂/SO₄²⁻ | 170 | 7 | 74.5 | 96.2 |
Transesterification Approaches
Organotin-Catalyzed Reactions
Transesterification of methyl salicylate with 2-ethyl-2-methoxyhexanol using di-n-butyltin diacetate (0.5 mol%) at 170°C under 93.3 kPa achieves near-quantitative conversion. Methanol byproduct is removed via distillation, driving the equilibrium. Post-reaction, fractional distillation at 1.3 kPa isolates the product (purity >99.5%). This method avoids water generation, simplifying purification compared to direct esterification.
Solvent-Free Systems
Recent advances utilize ionic liquids (e.g., [BMIM][HSO₄]) as dual solvent-catalysts. At 140°C, a 1:4 methyl salicylate-to-alcohol ratio yields 89% product in 6 hours. The ionic liquid is recycled thrice without significant activity loss, offering a greener alternative.
Industrial-Scale Production Considerations
Catalyst Recyclability
Solid superacids retain >90% activity after five cycles when calcined at 500°C between runs. In contrast, homogeneous acids require neutralization and disposal, increasing costs.
Purification Protocols
Vacuum distillation remains critical for high-purity (>99%) 2-ethyl-2-methoxyhexyl salicylate. Optimal conditions involve two-stage distillation: first removing low-boiling impurities (84–86°C at atmospheric pressure), then collecting the product at 172–174°C/1.0 kPa.
Table 2: Comparative Analysis of Synthesis Methods
| Parameter | Direct Esterification | Transesterification |
|---|---|---|
| Catalyst Cost | Low (solid acids) | High (organotin) |
| Reaction Time | 5–10 h | 4–6 h |
| Yield (%) | 75–82 | 85–95 |
| Byproducts | Water | Methanol |
| Scalability | Excellent | Moderate |
Q & A
Basic Question: What are the established methodologies for synthesizing 2-Ethyl-2-methoxyhexyl Salicylate with high yield and purity?
Answer:
The synthesis of this compound typically involves enzymatic catalysis under solvent-free conditions. A validated approach for related salicylate esters (e.g., 2-ethylhexyl salicylate) employs immobilized lipase (e.g., from Candida antarctica) in a reduced-pressure evaporation system to minimize side reactions and enhance esterification efficiency . Key parameters include:
- Enzyme loading : 10–15% (w/w) of substrates.
- Temperature : 50–70°C.
- Reaction time : 6–24 hours.
- Pressure : Reduced pressure (e.g., 40–100 mmHg) to remove byproduct water.
Methodological validation requires monitoring reaction progress via HPLC or GC-MS to confirm purity (>95%) and yield (>85%) .
Advanced Question: How can machine learning models optimize enzymatic synthesis parameters for this compound?
Answer:
Artificial neural networks (ANNs) coupled with Box-Behnken experimental designs are effective for modeling non-linear relationships between variables. For example, an ANN architecture optimized for 2-ethylhexyl salicylate synthesis achieved high predictive accuracy (R² > 0.95) using:
| ANN Parameter | Setting |
|---|---|
| Training algorithm | Quick propagation |
| Transfer function | Hyperbolic tangent |
| Hidden layer nodes | 6 |
| Iterations | 10,000 |
| Performance metrics | RMSE < 0.5, R² > 0.95 |
This approach identifies optimal enzyme load, temperature, and pressure combinations while minimizing experimental runs . Researchers should validate predictions with confirmatory trials and adjust models for substrate-specific variations .
Basic Question: What analytical techniques are critical for characterizing this compound in research settings?
Answer:
Structural and purity analysis requires:
- NMR spectroscopy : To confirm ester bond formation (e.g., δ 4.2–4.5 ppm for –OCH2– groups) and methoxy substitution patterns .
- HPLC or GC-MS : For quantifying residual substrates and byproducts (e.g., salicylic acid).
- FTIR : To verify functional groups (e.g., C=O stretch at ~1740 cm⁻¹) .
Methodological rigor demands reporting instrument parameters (e.g., column type, mobile phase) for reproducibility .
Advanced Question: How do reaction parameters influence enantiomeric purity in lipase-catalyzed synthesis of this compound?
Answer:
Lipase enantioselectivity is sensitive to:
- Substrate molar ratio : Excess alcohol (2-ethyl-2-methoxyhexanol) shifts equilibrium toward esterification but may reduce enzyme activity at >3:1 ratios.
- Solvent polarity : Solvent-free systems enhance enzyme-substrate interaction, improving enantiomeric excess (ee > 90%) .
- Temperature : Higher temperatures (60–70°C) increase reaction rates but may lower ee due to enzyme denaturation.
Researchers should conduct chiral HPLC analysis to quantify ee and optimize conditions using response surface methodology (RSM) .
Advanced Question: What strategies resolve contradictions between in vitro and in vivo toxicity profiles of salicylate derivatives?
Answer:
Discrepancies often arise from metabolic differences (e.g., hydrolysis to salicylic acid in vivo). A framework for reconciliation includes:
Comparative dose metrics : Calculate systemic exposure doses (SED) using physiologically based pharmacokinetic (PBPK) modeling.
No-observed-effect level (NOEL) adjustments : Apply uncertainty factors (e.g., 10× for interspecies differences) to in vitro IC50 values .
Metabolite profiling : Identify toxicologically active metabolites via LC-MS/MS.
For example, methyl salicylate’s NOEL in dogs (50 mg/kg/day) informed reference dose (RfD) calculations, but species-specific hydrolysis rates must be considered for this compound .
Advanced Question: How can researchers design stability studies for this compound under varying storage conditions?
Answer:
Stability protocols should assess:
- Thermal degradation : Accelerated aging at 40–60°C for 1–3 months, monitored via HPLC .
- Photostability : UV-Vis exposure (e.g., 320–400 nm) to simulate sunlight effects.
- Hydrolytic stability : pH 3–9 buffers at 25–37°C to mimic physiological conditions.
Data interpretation requires Arrhenius modeling to predict shelf life and identify degradation products (e.g., salicylic acid) .
Advanced Question: What regulatory considerations apply to this compound in non-commercial research?
Answer:
While not directly regulated, researchers should align with:
- EPA guidelines : Use toxicity thresholds from structurally similar compounds (e.g., methyl salicylate’s RfD of 0.5 mg/kg/day) for risk assessments .
- OECD test protocols : Follow TG 423 (acute oral toxicity) and TG 471 (mutagenicity) if generating safety data .
- Cosmetic Ingredient Review (CIR) standards : Adopt purity criteria (>97% by HPLC) for dermal application studies .
Basic Question: What are the methodological requirements for reporting synthetic procedures in peer-reviewed journals?
Answer:
Journals like the Beilstein Journal of Organic Chemistry mandate:
- Full experimental details : Substrate ratios, catalyst loads, reaction times, and purification steps.
- Characterization data : NMR, HRMS, and chromatograms for novel compounds.
- Reproducibility : Independent replication by ≥2 researchers.
For known compounds, cite prior synthesis methods and confirm identity via spectral matching .
Advanced Question: How can computational tools predict the environmental fate of this compound?
Answer:
Use quantitative structure-activity relationship (QSAR) models to estimate:
- Biodegradation potential : EPI Suite’s BIOWIN module (EPA).
- Aquatic toxicity : ECOSAR predictions for Daphnia magna and fish.
- Bioaccumulation : Log Kow values (e.g., >3.0 indicates high bioaccumulation risk).
Validate predictions with experimental soil/water half-life studies under OECD TG 307/308 .
Advanced Question: What experimental designs address low reproducibility in salicylate ester synthesis?
Answer:
Mitigation strategies include:
- DoE-guided optimization : Use fractional factorial designs to screen critical variables (e.g., enzyme source, solvent polarity).
- Robustness testing : Vary parameters ±10% around optimal conditions to identify sensitive factors.
- Interlaboratory validation : Share protocols with collaborating labs to confirm reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
